Bis(pyridin-2-yl)methanamine
Overview
Description
Bis(pyridin-2-yl)methanamine is an organic compound with the molecular formula C11H11N3 It is a derivative of pyridine, featuring two pyridin-2-yl groups attached to a central methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pyridin-2-yl)methanamine typically involves the reaction of pyridine-2-carbaldehyde with ammonia or primary amines under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is usually carried out at room temperature, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Catalytic hydrogenation and continuous flow processes are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Bis(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed from oxidation reactions.
Substitution: Various substituted derivatives of this compound are formed depending on the nucleophile used.
Scientific Research Applications
Bis(pyridin-2-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(pyridin-2-yl)methanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Comparison with Similar Compounds
Similar Compounds
- Bis(pyridin-2-yl)methanol
- Bis(pyridin-2-yl)methanone
- Bis(pyridin-2-yl)methane
Uniqueness
Bis(pyridin-2-yl)methanamine is unique due to its methanamine moiety, which imparts distinct reactivity compared to its analogs. For instance, bis(pyridin-2-yl)methanol and bis(pyridin-2-yl)methanone have hydroxyl and carbonyl groups, respectively, which lead to different chemical behaviors and applications .
Properties
IUPAC Name |
dipyridin-2-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQWJVROPJNMEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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